3-(Spiro[2.2]pentan-1-yl)propiolic acid
Description
Structure
3D Structure
Properties
CAS No. |
2138342-82-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-spiro[2.2]pentan-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10) |
InChI Key |
KXDAHRNZEBHDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2C#CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Spiro 2.2 Pentan 1 Yl Propiolic Acid
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid suggests a primary disconnection at the C-C bond between the spiro[2.2]pentane moiety and the propiolic acid group. This leads to a spiro[2.2]pentane-containing intermediate and a three-carbon synthon for the propiolic acid. A key precursor would be a terminal alkyne attached to the spiro[2.2]pentane ring, which can then be carboxylated. This terminal alkyne could be synthesized from a corresponding spiro[2.2]pentyl aldehyde or halide. The spiro[2.2]pentane core itself represents a major synthetic hurdle due to its high ring strain. youtube.comyoutube.com A practical approach involves the construction of this strained system from a more readily available precursor, such as an alkylidenecyclopropane, through cyclopropanation.
Synthesis of the Spiro[2.2]pentane Precursor
Methodologies for Strained Cycloalkane Construction
The synthesis of highly strained carbocycles like spiro[2.2]pentane requires specialized methods. Traditional cyclization approaches are often inefficient due to the high activation barriers for forming such strained rings. Modern synthetic strategies often rely on the cycloaddition of carbenes or carbenoids to appropriately substituted alkenes. One of the most prominent methods for constructing such systems is through the cyclopropanation of methylenecyclopropanes. This approach builds the second cyclopropane (B1198618) ring onto a pre-existing one, directly forming the spirocyclic core.
An alternative strategy involves the intramolecular nucleophilic displacement of a leaving group. This classical approach, exemplified by the work of Perkin, can be adapted for the synthesis of complex cyclopropanes. nih.gov
Advanced Cyclopropanation Techniques (e.g., Simmons-Smith approaches)
The Simmons-Smith reaction and its modifications are powerful tools for the stereospecific conversion of alkenes to cyclopropanes and are particularly well-suited for the synthesis of the spiro[2.2]pentane core. wikipedia.orgnih.gov This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification). wikipedia.orgnih.gov The reaction is known for its functional group tolerance and stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product. researchgate.net
For the synthesis of a spiro[2.2]pentane precursor, a key starting material would be a vinylcyclopropane. The Simmons-Smith cyclopropanation of the double bond in vinylcyclopropane would yield the desired spiro[2.2]pentane skeleton. The regioselectivity of the cyclopropanation can be influenced by the steric properties of the alkene substrate, and transition metal catalysis can be employed to achieve high regioselectivity in the cyclopropanation of polyenes. nih.gov
| Cyclopropanation Method | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Stereospecific, good for unfunctionalized alkenes. wikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | More reliable and quantitative generation of the active carbenoid. wikipedia.org |
| Shi Modification | CH₂I₂, Et₂Zn, CF₃CO₂H | For electron-deficient alkenes. wikipedia.org |
| Cobalt-Catalyzed | CH₂Br₂, Zn, [ⁱ⁻PrPDI]CoBr₂ | High regioselectivity based on steric properties. nih.gov |
Introduction of the Propiolic Acid Functionality
With the spiro[2.2]pentane core in hand, the next phase of the synthesis involves the introduction of the propiolic acid side chain. This is typically achieved in a two-step sequence: formation of a terminal alkyne followed by carboxylation.
Strategies for Terminal Alkyne Formation
The formation of a terminal alkyne on the spiro[2.2]pentane ring can be accomplished through several established methods. A common route involves the homologation of an aldehyde. For instance, a spiro[2.2]pentanecarboxaldehyde could be converted to the corresponding terminal alkyne via the Corey-Fuchs reaction or the Seyferth-Gilbert-Bestmann homologation.
Alternatively, an alkynyl group can be introduced via nucleophilic substitution. For example, the addition of an aluminum acetylide to an N-p-tolylsulfinylimine derived from spiro[2.2]pentanecarboxaldehyde can provide a route to the desired propargylamine, which could be further elaborated. researchgate.net Another approach is the alkynylation of a suitable spiro[2.2]pentyl halide with an acetylene equivalent.
Carboxylation Methodologies for Alkynes
The final step in the synthesis is the carboxylation of the terminal alkyne, 1-ethynylspiro[2.2]pentane, to yield the target propiolic acid. This transformation can be achieved by reacting the terminal alkyne with a strong base, such as an organolithium reagent or sodium amide, to form the corresponding acetylide, which is then quenched with carbon dioxide. google.com
More recent and "greener" methods for the carboxylation of terminal alkynes involve the direct use of carbon dioxide under pressure, often in the presence of a suitable base like cesium carbonate. researchgate.netnih.gov These methods can proceed without the need for stoichiometric organometallic reagents. The reaction of sodium acetylide with carbon dioxide under pressure is a known industrial process for the preparation of propiolic acid itself. google.com
| Carboxylation Approach | Reagents | Conditions |
| Grignard/Organolithium Route | 1. n-BuLi or EtMgBr 2. CO₂ | Anhydrous conditions, low temperature. |
| Direct Carboxylation | CO₂, Cs₂CO₃ | Moderate CO₂ pressure. researchgate.netnih.gov |
| High-Pressure Carboxylation | CO₂ | High pressure (e.g., >600 lbs/sq. in.). google.com |
Convergent and Linear Synthesis Strategies
The construction of this compound can be envisioned through both linear and convergent pathways. The choice between these strategies depends on the availability of starting materials, desired scale, and the need for stereochemical control.
A linear synthesis would involve the sequential construction of the molecule, typically starting with the formation of the spiropentane (B86408) framework, followed by functionalization to introduce the propiolic acid side chain. One such approach begins with the synthesis of a monosubstituted spiropentane precursor, like spiropentanecarbonitrile. This can be achieved through methods such as carbene addition to methylenecyclopropanes or via intramolecular displacement reactions from a suitable cyclopropane derivative. researchgate.netresearchgate.net Once the functionalized spiropentane is obtained, a series of transformations would be required to elaborate the side chain. For example, the nitrile could be reduced to an aldehyde, which then undergoes homologation (e.g., Corey-Fuchs or Seyferth-Gilbert reaction) to form a terminal alkyne. The final step would be the carboxylation of this terminal alkyne to yield the target propiolic acid. researchgate.net
Synthesis of Fragment A: A reactive spiropentane derivative, such as 1-bromospiropentane or spiropentyl triflate.
Synthesis of Fragment B: A three-carbon unit containing the alkyne, for instance, a protected terminal alkyne like trimethylsilylacetylene or propargyl alcohol.
Coupling: The two fragments are then joined using a metal-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.orglibretexts.org This step forms the crucial C(sp)-C(sp³) bond. Subsequent deprotection (if necessary) and functional group manipulation (e.g., oxidation of a propargyl alcohol) would complete the synthesis. The development of methods for the convergent preparation of polysubstituted spiropentanes highlights the feasibility of this approach for creating complex, highly substituted structures. nih.gov
| Strategy | Description | Key Steps | Advantages |
| Linear | Sequential construction and elaboration from a basic starting material. | 1. Formation of functionalized spiropentane (e.g., nitrile). researchgate.net 2. Side-chain homologation to an alkyne. 3. Carboxylation to propiolic acid. researchgate.net | Straightforward planning. |
| Convergent | Independent synthesis of key fragments followed by a final coupling step. | 1. Prepare spiropentyl halide/triflate. 2. Prepare a terminal alkyne fragment. 3. Couple fragments via metal catalysis (e.g., Sonogashira). wikipedia.org | Higher overall efficiency and yield for complex targets. |
Diastereoselective and Enantioselective Synthesis Considerations
The target molecule possesses a stereocenter at the C1 position of the spiro[2.2]pentane ring. Therefore, controlling the stereochemistry is a critical aspect of its synthesis. Both diastereoselective and enantioselective methods are applicable to the synthesis of functionalized spiropentanes.
Diastereoselective Synthesis: When additional substituents are present on the spiropentane core, controlling the relative stereochemistry becomes paramount. A powerful strategy for achieving high diastereoselectivity is the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.govacs.org This method involves a copper-mediated addition to a cyclopropene, followed by an intramolecular nucleophilic substitution. The stereochemical outcome is directed by a functional group on the precursor, allowing for the creation of polysubstituted spiropentanes with up to five contiguous stereocenters as a single diastereomer. nih.govacs.org The directing group's nature is crucial; for instance, a strongly chelating alcohol group can provide complete diastereoselectivity where an ester group might be less effective. acs.org
Enantioselective Synthesis: To obtain an enantiomerically pure or enriched final product, the synthesis must incorporate a source of chirality. This can be achieved through several established approaches:
Chiral Catalysts: The use of a metal catalyst with a chiral ligand can induce asymmetry during the formation of the spiropentane ring. For example, the addition of a zinc carbenoid to an alkylidenecyclopropane in the presence of a chiral dioxaborolane ligand has been shown to produce substituted spiropentanes with excellent enantiomeric ratios. nih.gov
Chiral Starting Materials: A straightforward method is to begin the synthesis with an enantiopure starting material. In the context of the carbometalation-substitution strategy, using an enantiopure epoxide to prepare the initial cyclopropene precursor allows for the synthesis of enantiopure spiropentanes. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed. This strategy is widely applicable in asymmetric synthesis.
| Approach | Method | Example |
| Diastereoselective | Substrate-directed reaction | A directing group (e.g., ester, alcohol) on a cyclopropene precursor guides the stereochemistry of a subsequent carbometalation and intramolecular substitution, yielding a single diastereomer. nih.govacs.org |
| Enantioselective | Chiral Catalyst | A chiral dioxaborolane ligand used with a zinc carbenoid in a cyclopropanation reaction induces high enantioselectivity. nih.gov |
| Enantioselective | Chiral Substrate | The use of enantiomerically pure epoxides as precursors leads to the formation of enantiopure polysubstituted spiropentanes. nih.gov |
Catalytic Approaches in Synthesis (e.g., metal-catalyzed coupling reactions)
Catalysis, particularly by transition metals, is indispensable for the efficient synthesis of a molecule like this compound. Catalytic methods can be applied to both the formation of the core structure and the crucial C-C bond coupling steps.
Catalytic Formation of the Spiropentane Core: Several catalytic methods exist for constructing the spiropentane skeleton. Rhodium-catalyzed decomposition of a diazoester in the presence of an alkyne is a known method for generating cyclopropenyl esters, which serve as key precursors for more complex spiropentanes. nih.govacs.org Furthermore, the Simmons-Smith cyclopropanation of allenamides provides a direct route to amido-spiro[2.2]pentanes. rsc.org
Metal-Catalyzed Cross-Coupling Reactions: The most powerful application of catalysis for this target molecule lies in the convergent coupling of a spiropentane unit with the three-carbon side chain. The Sonogashira coupling is the premier reaction for this transformation. wikipedia.orglibretexts.orgnrochemistry.com It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, and its principles are readily extended to alkyl halides under appropriate conditions.
A plausible route would involve the Sonogashira coupling of a 1-halospiropentane (e.g., 1-iodospiropentane) with a suitable terminal alkyne, such as propargyl alcohol. The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of an amine base. nrochemistry.comorganic-chemistry.org
| Reaction | Catalyst System | Substrates | Product |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 1-Halospiropentane + Terminal Alkyne | 1-Alkynyl-spiropentane |
An alternative modern approach is decarboxylative alkynylation. This method uses nickel or iron catalysts to couple a redox-active ester (derived from a carboxylic acid like spiropentanecarboxylic acid) with an alkyne source. nih.gov This avoids the need to prepare an organohalide and represents a versatile homologation strategy.
Catalytic Formation of the Propiolic Acid: The final carboxylic acid functionality can also be installed via catalysis. Once the terminal alkyne (1-ethynylspiropentane) is formed, it can be directly carboxylated. This transformation can be achieved using carbon dioxide as the C1 source, often catalyzed by coinage-metal complexes based on copper, silver, or gold. researchgate.net Alternatively, if the side chain was introduced as a propargyl alcohol via cross-coupling, the terminal alcohol can be oxidized to the carboxylic acid using various catalytic oxidation systems. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 3 Spiro 2.2 Pentan 1 Yl Propiolic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for determining the precise structure of 3-(Spiro[2.2]pentan-1-yl)propiolic acid. A combination of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the molecule's stereochemistry and conformational preferences.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment. The highly strained cyclopropyl (B3062369) rings of the spiro[2.2]pentane moiety would result in complex, upfield signals for the methylene (B1212753) (CH₂) protons, likely between 0.5 and 1.5 ppm. The proton on the carbon adjacent to the alkyne and the spirocyclic system would likely appear as a multiplet in the region of 2.0-3.0 ppm. The carboxylic acid proton (-COOH) would be expected to show a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, although its position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spiro carbon atom would be a key quaternary signal. The carbons of the cyclopropyl rings would appear in the upfield region of the spectrum. The two sp³ carbons of the propiolic acid chain would have distinct chemical shifts, and the highly deshielded carbonyl carbon of the carboxylic acid would be found far downfield, typically in the range of 170-185 ppm. The two sp-hybridized carbons of the alkyne would be expected in the range of 70-90 ppm.
Due to the absence of experimental data, a table of predicted chemical shifts cannot be accurately generated.
Two-Dimensional NMR Methodologies (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the protons in the spiro[2.2]pentane ring system and the propargylic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be instrumental in assigning the carbon signals based on the already determined proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the spiro[2.2]pentane group and the propiolic acid side chain. For instance, correlations would be expected between the propargylic proton and the spiro carbon, as well as the alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data would be vital for determining the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the propiolic acid chain with respect to the spirocyclic core.
Without experimental spectra, a table of 2D NMR correlations cannot be provided.
Stereochemical Elucidation through NMR Parameters
The stereochemistry of this compound, which is a chiral molecule, would be investigated using NMR. The coupling constants (J-values) obtained from a high-resolution ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the molecule. For spirocyclic systems, NOESY is particularly powerful for establishing the relative configuration by observing which protons are on the same side of the ring system.
Mass Spectrometry for Molecular Connectivity and Fragmentation Pathway Determination
Mass spectrometry (MS) would be used to determine the molecular weight and elemental formula of the compound and to gain insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₈H₈O₂), confirming the expected atomic composition.
| Technique | Expected Information |
| HRMS | Precise mass of the molecular ion, confirming the elemental formula. |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to induce fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure. Key expected fragmentation pathways would include:
Loss of the carboxylic acid group (a neutral loss of 45 Da for COOH).
Cleavage of the bond between the spiro[2.2]pentane moiety and the propiolic acid side chain. A major fragmentation pattern for ionized spiro[2.2]pentane itself is known. researchgate.net
Rearrangements and fragmentations within the strained spiro[2.2]pentane ring system.
The analysis of these fragmentation patterns would help to confirm the connectivity of the different parts of the molecule.
| Technique | Expected Information |
| MS/MS | Structural information from the fragmentation pattern of the molecular ion. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy would provide critical information about its functional groups. The propiolic acid moiety would be expected to exhibit characteristic vibrations. For instance, the C≡C triple bond stretch would appear as a weak to medium intensity band in the IR spectrum, typically around 2100-2260 cm⁻¹, and a strong, sharp band in the Raman spectrum. The C=O stretch of the carboxylic acid would be a prominent feature in the IR spectrum, usually in the region of 1700-1725 cm⁻¹ for a hydrogen-bonded dimer. The O-H stretch of the carboxylic acid would be a very broad band in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. The spiro[2.2]pentane group would contribute to the C-H stretching vibrations around 2850-3000 cm⁻¹ and various bending and rocking frequencies at lower wavenumbers.
A detailed data table would typically be presented as follows, but is currently unavailable:
| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | Data not available | Data not available | Data not available |
| C-H stretch (Aliphatic) | Data not available | Data not available | Data not available |
| C≡C stretch (Alkyne) | Data not available | Data not available | Data not available |
| C=O stretch (Carboxylic Acid) | Data not available | Data not available | Data not available |
| C-O stretch (Carboxylic Acid) | Data not available | Data not available | Data not available |
| O-H bend (Carboxylic Acid) | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography would provide definitive information on the three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. The geometry of the highly strained spiro[2.2]pentane core, including the bond lengths of the cyclopropane (B1198618) rings and the angles around the spirocyclic carbon, would be of particular interest. Furthermore, the analysis would reveal the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures.
A representative data table for crystallographic information would include:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Key Bond Lengths (e.g., C≡C, C=O, C-O) | Data not available |
| Key Bond Angles (e.g., O=C-O) | Data not available |
| Hydrogen Bond Geometry | Data not available |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration
Given that this compound possesses a chiral center at the carbon of the spiro[2.2]pentane group attached to the propiolic acid moiety, chiroptical spectroscopy would be essential for determining its absolute configuration if the compound were resolved into its enantiomers. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for this purpose. The ECD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the propiolic acid group. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of the ECD spectrum for a given enantiomer (e.g., (S)- or (R)-) could be compared with the experimental spectrum to assign the absolute configuration.
Without experimental data, a table of chiroptical properties remains unpopulated:
| Technique | Parameter | Value |
| Optical Rotation | Specific Rotation [α] | Data not available |
| Electronic Circular Dichroism | Wavelength (nm) of Cotton Effect | Data not available |
| Molar Ellipticity (deg·cm²·dmol⁻¹) | Data not available |
Theoretical and Computational Investigations of 3 Spiro 2.2 Pentan 1 Yl Propiolic Acid
Electronic Structure and Bonding Analysis
Theoretical studies on the parent spiro[2.2]pentane reveal a unique bonding situation. Electron diffraction studies have shown two distinct C-C bond lengths: shorter bonds to the central spiro carbon atom (approximately 1.48 Å) and longer bonds between the methylene (B1212753) groups (around 1.56 Å). acs.org Quantum chemical calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been employed to analyze the electronic structure of spiro[2.2]pentane and its derivatives. acs.org These calculations confirm the D2d symmetry of the parent hydrocarbon and provide insights into its molecular orbitals. acs.org
The bonding in the cyclopropane (B1198618) rings of spiro[2.2]pentane involves bent "banana" bonds, a consequence of severe angle strain. This leads to a high p-character in the C-C sigma bonds, which influences the electronic properties of the entire molecule. For 3-(spiro[2.2]pentan-1-yl)propiolic acid, the electron-withdrawing nature of the propiolic acid group is expected to further perturb the electron density distribution of the spiro[2.2]pentane core. Molecular orbital theory calculations would likely show a significant interaction between the Walsh orbitals of the cyclopropane rings and the π-system of the alkyne and carboxyl groups. This interaction dictates the molecule's reactivity and electronic absorption characteristics. Computational studies on related heterocyclic spiro[2.2]pentane cations have indicated σ-aromatic characteristics, similar to those observed in cyclopropane, which could also be a feature of this compound. nih.gov
Conformational Analysis and Potential Energy Surfaces
Computational methods, such as scanning the potential energy surface by systematically rotating this bond, can identify the most stable conformers and the energy barriers between them. For substituted spiro[2.2]pentanes, the conformational preferences are influenced by steric and electronic interactions between the substituent and the cyclopropane rings. In a study on 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, conformational analysis was a key component in understanding their biological activity. nih.gov It is anticipated that the linear geometry of the propiolic acid group would minimize steric hindrance with the adjacent cyclopropane ring. However, subtle electronic interactions, such as hyperconjugation between the C-C bonds of the ring and the π-system of the side chain, could influence the preferred rotational conformation.
Analysis of Ring Strain and Strain Release Energetics in Spiro[2.2]pentane
The defining characteristic of spiro[2.2]pentane is its exceptionally high ring strain, estimated to be around 65 kcal/mol. This strain arises from the severe deviation of the bond angles within the two three-membered rings from the ideal sp³ tetrahedral angle. This stored potential energy is a major driving force for the chemical reactivity of spiro[2.2]pentane and its derivatives. nih.gov
Computational chemistry provides powerful tools to quantify this strain energy. Isodesmic and homodesmotic reactions are commonly used theoretical methods to calculate the strain energy of cyclic molecules by comparing them to strain-free reference compounds. The calculated strain energy can then be correlated with the molecule's reactivity.
| Method | Calculated Strain Energy (kcal/mol) |
| Isodesmic Reaction | 64.9 |
| Homodesmotic Reaction | 65.2 |
| Hypothetical data for illustrative purposes. |
Reactions that lead to the opening of one of the cyclopropane rings are often highly exothermic, driven by the release of this substantial ring strain. nih.gov For this compound, any reaction involving the cleavage of a C-C bond in the spiro core would be energetically favorable due to this strain release.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the mechanisms of reactions involving complex molecules like this compound. These calculations can map out the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates.
For any proposed reaction of this compound, such as addition to the triple bond or a reaction involving the carboxylic acid group, computational methods can be used to locate the corresponding transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial insights into the mechanism of the reaction. For instance, in a study on the photochemical synthesis of benzoyl spiro[2.2]pentanes, quantum chemical calculations were used to identify the transition state for a key hydrogen shift step. rsc.orgresearchgate.net
The reaction pathway can be traced from the transition state down to the reactants and products using Intrinsic Reaction Coordinate (IRC) calculations. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.
Once the energies of the reactants and the transition state are calculated, the activation energy for the reaction can be determined. The activation energy is a critical parameter that governs the rate of a chemical reaction. According to transition state theory, a lower activation energy corresponds to a faster reaction rate.
| Reaction Type | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| Nucleophilic Addition to Alkyne | -420.123 | -420.088 | 22.0 |
| Ring Opening | -420.123 | -420.071 | 32.6 |
| Hypothetical data for illustrative purposes. |
These predicted activation energies can be used to compare the feasibility of different potential reaction pathways and to understand how the spiro[2.2]pentane group influences the reactivity of the propiolic acid moiety, and vice versa. For example, calculations have shown that the presence of a mesyloxy group can substantially decrease the activation barrier for a photochemical reaction in a related system. rsc.org
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry can also predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization. By calculating properties such as NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra), a theoretical "fingerprint" of the molecule can be generated.
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For instance, ab initio calculations of the vibrational frequencies of spiro[2.2]pentane have been compared with experimental IR spectra. acs.org Discrepancies between calculated and experimental spectra can also point to specific structural or electronic features that may require further investigation.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (spiro-C) | 7.8 ppm | - |
| ¹³C NMR (alkyne-C1) | 85.2 ppm | - |
| ¹³C NMR (alkyne-C2) | 75.6 ppm | - |
| IR (C≡C stretch) | 2150 cm⁻¹ | - |
| IR (C=O stretch) | 1725 cm⁻¹ | - |
| Hypothetical data for illustrative purposes, experimental values are not available. |
Molecular Dynamics Simulations for Dynamic Behavior
Detailed research findings and data tables for this section cannot be provided as no specific molecular dynamics simulation studies for this compound were found in the public domain.
Reactivity Profile and Mechanistic Studies of 3 Spiro 2.2 Pentan 1 Yl Propiolic Acid
Strain-Release Reactions of the Spiro[2.2]pentane Moiety
Spiro[2.2]pentane, the parent hydrocarbon, is the simplest spiro-connected cycloalkane and is noted for its substantial strain energy. wikipedia.org This inherent strain is the primary driver for the reactivity of the spiro[2.2]pentane portion of the molecule. Reactions that lead to the opening or rearrangement of one of the cyclopropane (B1198618) rings are energetically favorable as they relieve this strain.
The high strain energy of the spiro[2.2]pentane system makes it susceptible to ring-opening and rearrangement reactions under thermal or catalytic conditions. Thermolysis of the parent spiropentane (B86408) in the gas phase (360 to 410 °C) results in a ring expansion to form methylenecyclobutane, presumably through the cleavage of a weaker C-C bond to form a diradical intermediate. wikipedia.org Analogous heterocyclic systems, such as oxaspiro[2.2]pentanes, readily undergo rearrangement to cyclobutanones, a transformation driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov
For 3-(Spiro[2.2]pentan-1-yl)propiolic acid, similar pathways can be anticipated. Under thermal stress or in the presence of acid catalysts, the spirocyclic moiety is expected to rearrange. The most likely pathway involves the cleavage of one of the cyclopropane rings to form a more stable cyclobutane (B1203170) derivative. For instance, palladium-mediated conditions have been shown to facilitate skeletal rearrangements in related spiro[4.4]nonatriene systems to form fused bicycles. nih.gov
Table 1: Representative Rearrangement Reactions of Strained Spirocyclic Systems
| Starting Material | Conditions | Product | Driving Force |
|---|---|---|---|
| Spiropentane | 360-410 °C (Thermolysis) | Methylenecyclobutane | Strain Release |
| Oxaspiro[2.2]pentane | Protic Acid or Lewis Acid (e.g., LiI) | Cyclobutanone | Strain Release, C=O formation nih.gov |
The strained bonds of the spiro[2.2]pentane moiety, particularly the central C-C bond, possess significant p-character, making them amenable to photoinduced transformations. While the photochemistry of simple spiropentanes is not extensively documented, analogies can be drawn from the highly strained bicyclo[1.1.0]butane (BCB) system. BCBs are known to undergo photoinduced [2π+2σ] cycloaddition reactions with alkenes. chemrxiv.org This reactivity suggests that upon photochemical excitation, the strained σ-bonds of the spiro[2.2]pentane unit in this compound could participate in cycloadditions with suitable reaction partners, providing a pathway to complex polycyclic structures.
The activation of strained C-C σ-bonds by transition metals is a powerful strategy for constructing complex molecular architectures. Small, strained rings like cyclopropanes and cyclobutanes are known to undergo oxidative addition to transition metal centers, initiating a variety of catalytic cycles. nih.govunibo.it For instance, palladium can catalyze the (3+2) spiro-annulation of cyclopropenones via C-C bond cleavage. nih.gov Similarly, nickel catalysts have been employed for the C-C bond activation of cyclobutanones. unibo.it
Given its high ring strain, the spiro[2.2]pentane moiety is a prime candidate for such metal-catalyzed transformations. It is plausible that a low-valent transition metal, such as palladium(0) or nickel(0), could insert into one of the strained C-C bonds of the spirocycle. This would form a metallacyclobutane intermediate, which could then undergo further reactions like reductive elimination, β-hydride elimination, or insertion, leading to a diverse array of functionalized products.
Reactions Involving the Propiolic Acid Functionality
The propiolic acid group is a versatile functional handle that imparts a distinct set of reactive properties to the molecule. Its reactivity is dominated by the electrophilic nature of the alkyne and the ability of the carboxyl group to participate in decarboxylative processes. researchgate.net
The carbon-carbon triple bond in this compound is electron-deficient due to the conjugative electron-withdrawing effect of the carboxylic acid. This "activation" renders the alkyne highly electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of acetylenic Michael acceptors and is the basis for numerous synthetic transformations. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can add across the triple bond in a conjugate fashion.
Conversely, while the electron-withdrawing nature of the carboxyl group diminishes the nucleophilicity of the alkyne, it can still react with potent electrophiles. However, the dominant mode of reactivity for this system involves nucleophilic attack at the β-carbon of the alkyne.
Decarboxylative reactions of propiolic acids have emerged as a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds, using the carboxylic acid itself as a traceless activating group that is expelled as CO2. wikipedia.org These transformations are typically catalyzed by transition metals like palladium, copper, or silver. rsc.org
Decarboxylative Couplings: This class of reactions involves the coupling of the propiolic acid (which serves as an alkynyl anion surrogate after decarboxylation) with an organic electrophile, typically an aryl or vinyl halide. For example, copper-catalyzed systems have been developed for the aerobic oxidative amidation of propiolic acids with amides, leading to the formation of ynamides. acs.org This approach avoids the use of unstable terminal alkynes and often proceeds under mild conditions. acs.orgconferenceseries.com
Decarboxylative Additions: In this variant, the intermediate generated after decarboxylation adds to an unsaturated partner. A notable example is the Pd(II)/Lewis acid co-catalyzed decarboxylative addition of propiolic acids to indoles, which produces bis(indolyl)methane derivatives. acs.orgnih.gov The reaction proceeds through the formation of a transient vinyl-palladium intermediate after the initial decarboxylation and nucleophilic attack. acs.orgnih.gov Propiolic acids can also undergo decarboxylative cycloadditions; for instance, a copper-catalyzed three-component reaction with azides and arylboronic acids yields fully substituted 1,2,3-triazoles. organic-chemistry.org
Table 2: Examples of Decarboxylative Transformations of Propiolic Acids
| Reaction Type | Catalyst / Reagents | Substrates | Product Type |
|---|---|---|---|
| Decarboxylative Amidation | CuCl2·2H2O, Base, Air | Propiolic acid, 2-Oxazolidinone | Ynamide acs.org |
| Decarboxylative Addition | Pd(OAc)2, Sc(OTf)3 | Propiolic acid, Indole | Bis(indolyl)methane acs.orgnih.gov |
| Decarboxylative Cycloaddition | Cu(OAc)2, DMBPy, MeOLi, O2 | Propiolic acid, Azide, Arylboronic acid | 1,2,3-Triazole organic-chemistry.org |
These decarboxylative strategies highlight the synthetic utility of the propiolic acid moiety, allowing the spiro[2.2]pentyl-ethynyl fragment to be incorporated into a wide variety of molecular scaffolds.
Cycloaddition Reactions (e.g., [2+2], [4+2], 1,3-dipolar cycloadditions)
The propiolic acid moiety of this compound serves as a versatile 2π-electron component for various cycloaddition reactions. The reactivity of the carbon-carbon triple bond allows for the construction of a diverse range of cyclic and heterocyclic structures. The sterically demanding spiro[2.2]pentane substituent is expected to influence the stereochemical outcome of these reactions by directing the approach of incoming reagents to the less hindered face of the alkyne.
[2+2] Cycloaddition: The intermolecular [2+2] cycloaddition of the alkyne with alkenes, often catalyzed by transition metals like gold(I), would yield highly substituted cyclobutene (B1205218) derivatives. The regioselectivity of such reactions is typically controlled by the catalyst and the electronic nature of the substituents on both the alkyne and alkene partners.
[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the triple bond of this compound can react with a variety of 1,3-dienes to form six-membered rings. These reactions, which can be promoted thermally or by Lewis acid catalysis, would lead to the formation of highly functionalized cyclohexadiene derivatives. The inherent strain and unique stereoelectronic properties of the adjacent spiro[2.2]pentane group may influence the facial selectivity of the cycloaddition.
1,3-Dipolar Cycloaddition: This class of reactions is a powerful method for synthesizing five-membered heterocyclic rings. researchgate.net The alkyne acts as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. researchgate.netresearchgate.net For instance, the Huisgen 1,3-dipolar cycloaddition with organic azides would produce substituted 1,2,3-triazoles. researchgate.net These reactions are often characterized by their high regioselectivity and stereospecificity, proceeding via a concerted pericyclic mechanism. researchgate.net The electronic nature of the propiolic acid, being an electron-deficient alkyne, makes it an excellent partner for these transformations.
| 1,3-Dipole | Dipole Structure | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Azide | R-N3 | 1,2,3-Triazole | Huisgen Cycloaddition |
| Nitrile Oxide | R-C≡N+-O- | Isoxazole | [3+2] Cycloaddition |
| Nitrilimine | R-C≡N+-N--R' | Pyrazole | [3+2] Cycloaddition |
| Azomethine Ylide | R2C=N+(R')-C-R2 | Pyrrole derivative | [3+2] Cycloaddition |
| Nitron | R2C=N+(R')-O- | Isoxazoline | [3+2] Cycloaddition |
Hydrofunctionalization Reactions (e.g., hydroamination, hydroboration)
Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond, providing a direct and atom-economical route to functionalized alkenes. The regiochemical outcome of these additions to the terminal alkyne in this compound is a key consideration, leading to either Markovnikov or anti-Markovnikov products.
Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals or Brønsted acids. acs.orgrsc.org Depending on the catalyst and reaction conditions, this reaction can yield either enamines or imines as primary products. For terminal alkynes, controlling the regioselectivity remains a significant challenge, but specific catalytic systems have been developed to favor the formation of anti-Markovnikov products. acs.org
Hydroboration: The hydroboration-oxidation of terminal alkynes is a well-established method for the anti-Markovnikov hydration of a triple bond. researchgate.net The reaction typically proceeds in two steps. First, a borane (B79455) reagent adds across the alkyne in a syn-fashion, with the boron atom adding to the terminal, less-substituted carbon. To prevent a second addition to the resulting vinylborane (B8500763), sterically hindered borane reagents are commonly employed. nih.gov Subsequent oxidation of the vinylborane intermediate with hydrogen peroxide under basic conditions yields an enol, which rapidly tautomerizes to the corresponding aldehyde. researchgate.netnih.gov This two-step sequence effectively converts the terminal alkyne of this compound into an aldehyde functional group.
| Reagent | Abbreviation | Intermediate | Final Product (after oxidation) |
|---|---|---|---|
| Disiamylborane | Sia2BH | Vinylborane | Aldehyde |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Vinylborane | Aldehyde |
| Dicyclohexylborane | Cy2BH | Vinylborane | Aldehyde |
| Catecholborane | - | Vinylborane | Aldehyde |
Synergistic Reactivity: Interplay between Spiro[2.2]pentane Strain and Propiolic Acid Reactivity
The spiro[2.2]pentane moiety is not merely a passive substituent; its extreme ring strain and unique electronic properties are expected to profoundly influence the reactivity of the adjacent propiolic acid group. Spiro[2.2]pentane is one of the most strained, isolable carbocycles, possessing a significant amount of strain energy due to its two fused three-membered rings. semanticscholar.orgnih.gov This high internal energy makes the molecule a "spring-loaded" system, where reactions that lead to the opening or rearrangement of the spirocyclic core are highly favored thermodynamically. researchgate.netacs.orgrsc.org
The reactivity of the spiro[2.2]pentane unit is driven by the release of this strain. researchgate.netnih.gov Furthermore, the electronic structure of the cyclopropane rings is distinct from that of typical alkanes. The C-C sigma bonds within the three-membered rings exhibit enhanced p-character, allowing them to participate in conjugation with adjacent π-systems. nih.gov This property could enable electronic communication between the spiro[2.2]pentane group and the π-bonds of the propiolic acid, potentially stabilizing reactive intermediates or influencing the transition states of reactions at the alkyne.
This interplay can manifest in several ways:
Strain-Release Driven Reactions: Certain reaction conditions, particularly those involving electrophiles, radical species, or transition metals, could trigger a rearrangement or fragmentation of the spiro[2.2]pentane core. Such a process would be strongly driven by the large release of enthalpy associated with relieving the ring strain.
Modulation of Alkyne Reactivity: The unique electronic properties of the spirocyclopropyl group could alter the electron density of the alkyne, thereby modifying its reactivity towards nucleophiles or in pericyclic reactions.
Novel Reaction Pathways: The combination of a highly strained ring system and a reactive functional group may open up novel reaction pathways not observed for either moiety in isolation, leading to complex molecular architectures through tandem reaction sequences.
Investigations of Reaction Kinetics and Thermodynamics
A thorough understanding of the reactivity of this compound requires detailed kinetic and thermodynamic studies. While specific experimental data for this compound is not available, the principles governing its constituent functional groups provide a framework for analysis.
Kinetics: The rates of the cycloaddition and hydrofunctionalization reactions are dependent on several factors, including the concentrations of reactants, temperature, solvent, and the presence of catalysts.
Cycloaddition Reactions: The kinetics of concerted pericyclic reactions, such as the Diels-Alder and many 1,3-dipolar cycloadditions, typically follow second-order rate laws. However, some cycloadditions involving alkynes have been shown to proceed through stepwise mechanisms involving diradical or zwitterionic intermediates, which would lead to more complex kinetic profiles. nih.gov Kinetic studies, including isotope effect measurements, would be crucial to elucidate these mechanisms. nih.gov
Catalyzed Reactions: For metal-catalyzed processes like [2+2] cycloadditions or hydroaminations, the reaction rate would depend on the kinetics of the catalytic cycle, including steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination.
Thermodynamics: The thermodynamic driving force for reactions involving this compound is substantial, stemming from two primary sources.
Alkyne Reactivity: The conversion of the high-energy carbon-carbon triple bond into more stable sigma bonds is an enthalpically favorable process that drives many addition reactions. umn.edunih.gov
Strain Release: As discussed previously, the spiro[2.2]pentane unit contains a large amount of ring strain. semanticscholar.orgresearchgate.net Any reaction that results in the opening of one or both cyclopropane rings will be accompanied by a significant release of this strain energy, providing a powerful thermodynamic driving force. researchgate.netnih.gov This makes transformations involving the spirocycle highly exothermic and generally irreversible.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Molecular Architectures
The inherent strain and well-defined exit vectors of the spiro[2.2]pentane unit make it an intriguing component for medicinal chemistry and the synthesis of complex organic structures. bohrium.comacs.org Its rigid nature allows for precise spatial positioning of substituents, a desirable trait in the design of bioactive molecules and functional materials. The propiolic acid portion provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, more elaborate molecular frameworks.
Propiolic acids and their esters are exceptionally versatile substrates for the synthesis of a wide variety of heterocyclic compounds. benthamdirect.comresearchgate.net The electron-deficient alkyne is susceptible to attack by numerous nucleophiles and can participate in various cycloaddition reactions. Consequently, 3-(Spiro[2.2]pentan-1-yl)propiolic acid is a potent precursor for novel spirocyclic heterocycles, where the spiro[2.2]pentane moiety is appended to a heterocyclic ring.
These transformations can be achieved through several established synthetic routes:
1,3-Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides to form triazoles or nitrile oxides to form isoxazoles.
Multi-component Reactions: Reactions like the four-component Ugi reaction can be employed to construct complex, highly substituted heterocyclic systems in a single step. benthamdirect.com
Addition-Cyclization Reactions: The reaction with binucleophiles, such as hydrazine (B178648) or hydroxylamine, can lead to the formation of five-membered heterocycles like pyrazolones. wikipedia.org
The resulting spiro-heterocyclic compounds are of significant interest due to their unique three-dimensional structures, which are often sought after in drug discovery programs. walshmedicalmedia.com
| Reactant(s) | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Azides (R-N₃) | 1,3-Dipolar Cycloaddition | Spiro[2.2]pentane-substituted Triazole | benthamdirect.comwikipedia.org |
| Nitrile Oxides (R-CNO) | 1,3-Dipolar Cycloaddition | Spiro[2.2]pentane-substituted Isoxazole | benthamdirect.com |
| Hydrazine (H₂NNH₂) | Condensation/Cyclization | Spiro[2.2]pentane-substituted Pyrazolone | wikipedia.org |
| Pyridinium 1,4-zwitterions | Formal (4+1) Cyclization | Spiro[2.2]pentane-substituted Indolizine | mdpi.com |
The alkyne functionality of this compound serves as an excellent partner in reactions designed to build polycyclic and fused-ring systems. The linear geometry of the alkyne makes it a suitable component for annulation strategies. libretexts.org
A notable modern approach is the transition-metal-catalyzed “cut-and-sew” transformation, where a C-C bond in a strained ring (like a cyclobutanone) is cleaved and the alkyne is inserted to form a new, fused ring system. nih.govnih.gov For example, rhodium catalysts can mediate the intramolecular coupling of cyclobutanones and alkynes to construct versatile cyclohexenone-fused scaffolds. nih.gov The use of this compound in such a reaction would lead to the formation of a complex fused-ring system bearing the rigid spiro[2.2]pentane group, offering a pathway to novel and structurally complex molecular architectures.
Contributions to New Reaction Development and Methodologies in Organic Chemistry
The unique combination of a high-energy, strained spiro[2.2]pentane core and a reactive alkyne presents opportunities for the development of new chemical reactions. Methodologies that harness the high ring-strain energy of the spirocycle could lead to novel skeletal rearrangements or strain-release functionalization reactions. The synthesis of densely functionalized spiro[2.2]pentane derivatives remains a challenge, and new strategies are actively being explored. acs.org
The propiolic acid moiety can direct reactions to specific sites or act as a linchpin in cascade reactions. For instance, carboxylic acid-directed arylations of propiolic acids have been developed, demonstrating high regioselectivity. researchgate.net Applying such methodologies to this substrate could provide a route to novel α-aryl acrylic acids decorated with the spiro[2.2]pentane scaffold, which could be valuable intermediates in medicinal chemistry.
Potential as Monomers or Components in Polymer Chemistry
Propiolic acid and its derivatives can serve as monomers in the synthesis of polymers. researchgate.netsolubilityofthings.com The triple bond can undergo polymerization through various mechanisms, including addition reactions and metal-catalyzed processes, to create polymers with conjugated backbones. Such polymers are often investigated for their conductive properties. researchgate.net
The incorporation of this compound as a monomer or co-monomer would introduce the rigid and bulky spiro[2.2]pentane group into the polymer chain. This structural feature would be expected to impart unique physical properties to the resulting material by disrupting chain packing and enhancing thermal stability. The defined three-dimensional structure of the spiro unit could lead to polymers with increased free volume, altered solubility, and a higher glass transition temperature (Tg).
| Polymerization Method | Key Feature of Monomer | Potential Polymer Property | Reference |
|---|---|---|---|
| Addition Polymerization | Reactive Alkyne Triple Bond | Conjugated polymer backbone | solubilityofthings.com |
| Metal-Catalyzed Polymerization | Reactive Alkyne Triple Bond | Controlled polymer architecture | researchgate.net |
| Copolymerization | Bulky Spiro[2.2]pentane Group | Increased thermal stability (High Tg) | researchgate.net |
| Copolymerization | Rigid 3D Spiro[2.2]pentane Group | Modified morphology and solubility | researchgate.net |
Exploitation in the Design of Advanced Materials (e.g., optical or electronic materials)
The "spiro concept" is a well-established strategy in materials science for designing high-performance organic materials for electronic and optical applications, such as Organic Light-Emitting Diodes (OLEDs) and solar cells. acs.orgresearchgate.net This concept involves connecting two π-conjugated systems through a central sp³-hybridized carbon atom. researchgate.net This specific linkage creates a rigid, orthogonal structure that offers several key advantages. acs.org
Although this compound is not a traditional spiro-conjugated molecule like spirobifluorene, its spiro[2.2]pentane core embodies the core principles of the spiro concept. Incorporating this building block into larger conjugated systems for advanced materials could provide similar benefits:
High Thermal Stability: The rigid spiro structure leads to materials with high glass transition temperatures (Tg) and thermal decomposition temperatures, which is critical for device longevity. researchgate.net
Morphological Stability: The bulky, three-dimensional shape disrupts intermolecular π-π stacking, preventing crystallization and promoting the formation of stable amorphous films. researchgate.netacs.org
Suppression of Aggregation: By sterically isolating chromophores, the spiro core can prevent the formation of excimers or aggregates, which often leads to more stable and efficient emission properties in the solid state. researchgate.net
The propiolic acid group serves as a convenient point of attachment to connect the spiro[2.2]pentane core to other functional moieties, such as charge-transporting or light-emitting units, enabling the rational design of novel materials for organic electronics. walshmedicalmedia.com
| Property | Structural Origin | Benefit in Material/Device | Reference |
|---|---|---|---|
| High Glass Transition Temp (Tg) | Rigid, sterically demanding structure | Enhanced thermal and morphological stability | researchgate.net |
| Good Solubility | Orthogonal, 3D shape disrupts crystal packing | Improved processability for device fabrication | researchgate.net |
| Suppressed Excimer Formation | Steric isolation of π-systems | Stable and efficient light emission in solid state | researchgate.net |
| Tunable Electronic Properties | Ability to link different functional units | Optimization of charge transport and energy levels | acs.orgacs.org |
Analogues and Derivatives of 3 Spiro 2.2 Pentan 1 Yl Propiolic Acid
Synthesis of Substituted Spiro[2.2]pentane-Propiolic Acid Analogues
The synthesis of 3-(spiro[2.2]pentan-1-yl)propiolic acid and its substituted analogues, while not extensively documented, can be approached through established synthetic methodologies for spiro[2.2]pentanes and the functionalization of terminal alkynes. A key intermediate in the synthesis of the parent compound is 1-ethynylspiro[2.2]pentane. The introduction of the propiolic acid moiety can be achieved through the carboxylation of this terminal alkyne.
One common method for the carboxylation of terminal alkynes involves the use of strong bases, such as Grignard reagents or organolithium compounds, to deprotonate the alkyne, followed by quenching with carbon dioxide. More recent advancements have focused on catalyst-mediated carboxylation reactions, which can offer milder reaction conditions. For instance, silver-based catalysts have been shown to be effective for the direct carboxylation of terminal alkynes with CO2. researchgate.net
The synthesis of substituted spiro[2.2]pentane precursors can be achieved through various cyclopropanation strategies. One approach involves the reaction of substituted alkylidenecyclopropanes with reagents like trimethylaluminum (B3029685) and diiodomethane (B129776). researchgate.net Another strategy for creating substituted arylspiro[2.2]pentanes utilizes sulfones as carbene equivalents. nih.govacs.orgbohrium.com These methods allow for the introduction of a variety of substituents on the spiro[2.2]pentane core, which can then be carried through the synthesis to the final propiolic acid analogues.
A plausible synthetic route to substituted this compound analogues is outlined below:
Table 1: Proposed Synthetic Strategy for Substituted Analogues
| Step | Description | Key Reagents and Conditions |
| 1 | Synthesis of Substituted Alkylidenecyclopropane | Varies depending on the desired substitution pattern. |
| 2 | Cyclopropanation to form Substituted Spiro[2.2]pentane | Me3Al/CH2I2 or sulfone-based carbene equivalents. researchgate.netnih.gov |
| 3 | Introduction of the Ethynyl Group | Conversion of a suitable functional group (e.g., halide, tosylate) on the spiro[2.2]pentane ring to a terminal alkyne. |
| 4 | Carboxylation to form the Propiolic Acid | Deprotonation with a strong base followed by reaction with CO2, or catalytic carboxylation. researchgate.net |
Structure-Reactivity Relationships in Closely Related Compounds
The reactivity of this compound and its analogues is governed by the interplay of the highly strained spiro[2.2]pentane moiety and the electron-deficient propiolic acid group. The spiro[2.2]pentane core, being the simplest spiro-connected cycloalkane, possesses significant ring strain. wikipedia.org This inherent strain can influence the reactivity of adjacent functional groups.
The propiolic acid moiety is known to undergo a variety of reactions. Exposure of propiolic acid to sunlight can lead to the formation of trimesic acid (benzene-1,3,5-tricarboxylic acid). wikipedia.org It can also undergo addition reactions, such as bromination to yield dibromoacrylic acid and reaction with hydrogen chloride to form chloroacrylic acid. wikipedia.org The electron-withdrawing nature of the carboxylic acid group activates the alkyne for nucleophilic conjugate additions. nih.gov
In the context of this compound analogues, the nature of the substituents on the spiro[2.2]pentane ring would be expected to modulate the reactivity of the propiolic acid. Electron-donating groups on the spirocycle could potentially increase the electron density of the alkyne, making it more susceptible to electrophilic attack, while electron-withdrawing groups would enhance its reactivity towards nucleophiles.
Table 2: Predicted Structure-Reactivity Trends
| Substituent on Spiro[2.2]pentane | Predicted Effect on Propiolic Acid Reactivity | Rationale |
| Electron-Donating Group (e.g., Alkyl) | Increased reactivity towards electrophiles. | Inductive effect increases electron density of the alkyne. |
| Electron-Withdrawing Group (e.g., Halogen) | Increased reactivity towards nucleophiles. | Inductive effect decreases electron density of the alkyne, making it more electrophilic. |
| Bulky Substituent | Steric hindrance may reduce reaction rates. | Access to the reactive sites may be impeded. |
Exploration of Isoelectronic and Isosteric Analogues
The exploration of isoelectronic and isosteric analogues of this compound can provide insights into the structural requirements for specific chemical or biological activities. Isoelectronic analogues are molecules that have the same number of valence electrons, while isosteres are molecules or groups of atoms that have similar shapes and sizes.
For the propiolic acid moiety, several isoelectronic and isosteric replacements for the carboxylic acid group can be considered. These include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups often mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid.
The spiro[2.2]pentane core itself can be considered a bioisostere for other rigid scaffolds used in medicinal chemistry. Its three-dimensional structure provides a defined orientation for substituents. Potential isosteric replacements for the spiro[2.2]pentane group could include other small, rigid carbocycles such as bicyclo[1.1.1]pentane or cubane, although the synthesis of such analogues would present significant challenges. The replacement of one of the cyclopropane (B1198618) rings with a larger ring, such as in spiro[2.3]hexane, would alter the geometry and strain of the molecule.
Table 3: Potential Isoelectronic and Isosteric Analogues
| Original Moiety | Potential Analogue | Type | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Isoelectronic/Isosteric | Similar acidity and hydrogen bonding properties. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Isosteric | Can act as a metal chelator and hydrogen bond donor/acceptor. |
| Alkyne (-C≡C-) | 1,2,3-Triazole | Isosteric | Similar linear geometry and potential for hydrogen bonding. |
| Spiro[2.2]pentane | Bicyclo[1.1.1]pentane | Isosteric | Rigid, non-planar scaffold. |
| Spiro[2.2]pentane | Spiro[2.3]hexane | Structural Analogue | Alters ring strain and geometry. |
Further research into these analogues could lead to the development of novel compounds with tailored properties for various applications in chemistry and materials science.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
While dedicated research on 3-(Spiro[2.2]pentan-1-yl)propiolic acid is not yet prevalent in peer-reviewed literature, its constituent parts suggest key areas where it could make significant academic contributions. The spiropentane (B86408) core is a highly strained system, and molecules incorporating this motif are of fundamental interest for understanding bonding and reactivity in strained organic compounds. nih.govwikipedia.org The high degree of s-character in the bonds to the spiro carbon and the inherent ring strain make spiropentanes intriguing subjects for physical organic chemistry studies.
The propiolic acid portion, being the simplest acetylenic carboxylic acid, offers a versatile handle for a wide array of chemical transformations. wikipedia.org Its reactivity is well-documented, including cycloaddition reactions, additions to the triple bond, and transformations of the carboxylic acid group. wikipedia.orgacs.org
The primary academic contribution of this compound would therefore lie at the intersection of these two functionalities. Research on this molecule would provide valuable insights into how the highly strained, rigid spiropentyl group influences the reactivity of the adjacent alkyne and carboxylic acid. It is anticipated that the unique steric and electronic properties of the spiropentane moiety could lead to novel stereochemical outcomes and reaction pathways.
Unexplored Reactivity Pathways and Synthetic Opportunities for the Compound
The unique structure of this compound opens the door to a multitude of unexplored reactivity pathways and synthetic opportunities.
One of the most promising areas for exploration is in strain-release reactions . The spiropentane unit possesses significant ring strain, which can be harnessed to drive chemical transformations. nih.gov For instance, thermolysis of spiropentane itself leads to rearrangement to methylenecyclobutane. wikipedia.org The presence of the propiolic acid moiety could modulate this reactivity, potentially leading to novel rearrangement cascades or allowing for trapping of reactive intermediates.
Furthermore, the alkyne functionality is a prime substrate for cycloaddition reactions . The 1,3-dipolar cycloaddition of azides to alkynes to form triazoles is a cornerstone of click chemistry. The steric bulk and electronic nature of the spiropentyl group could influence the regioselectivity and kinetics of such cycloadditions. Similarly, Diels-Alder reactions and other pericyclic reactions involving the alkyne could lead to the synthesis of complex polycyclic systems that would be difficult to access through other means.
The propiolic acid itself can participate in a variety of transformations. For example, it can undergo decarboxylative coupling reactions. acs.org The combination of the spiropentane's strain and the propiolic acid's reactivity could enable novel tandem reactions, where an initial reaction at the carboxylate or alkyne triggers a subsequent strain-releasing transformation of the spiropentane core.
The development of synthetic routes to polysubstituted spiropentanes is an active area of research. nih.govacs.org this compound could serve as a valuable building block for the synthesis of more complex spiropentane-containing molecules with potential applications in medicinal chemistry and materials science. reddit.com
Broader Impact on Fundamental Organic Chemistry and Related Fields
The study of this compound is poised to have a broader impact on several areas of chemical science.
In fundamental organic chemistry , research on this molecule would contribute to a deeper understanding of the interplay between strain, electronics, and reactivity. The ability to quantify the effects of the spiropentyl group on the acidity of the carboxylic acid, the electrophilicity of the alkyne, and the stability of reaction intermediates would provide valuable data for theoretical and computational models.
In medicinal chemistry , the spiropentane moiety is considered a bioisostere for other common groups in drug molecules, offering a way to modulate physicochemical properties and explore new chemical space. nih.gov The rigidity of the spiropentane scaffold can be advantageous in drug design by locking in a specific conformation. The propiolic acid functionality provides a handle for conjugation to other molecules of interest.
In materials science , alkynes are important building blocks for polymers and other functional materials. solubilityofthings.com The incorporation of the rigid, three-dimensional spiropentane unit into a polymer backbone could lead to materials with novel thermal and mechanical properties.
Emerging Methodologies for Strain-Release Chemistry and Alkyne Functionalization
Recent years have seen the development of powerful new methodologies for both strain-release chemistry and alkyne functionalization, many of which could be applied to this compound.
Strain-release amination , for example, has emerged as a potent tool for the formation of C-N bonds by reacting strained rings with nitrogen-containing compounds. While typically applied to bicyclobutanes and related structures, the principles could be adapted to the spiropentane system, potentially leading to novel amino acid derivatives.
In the realm of alkyne functionalization , transition metal catalysis continues to provide new and efficient ways to form C-C and C-X bonds. For example, copper-catalyzed decarboxylative cycloadditions of propiolic acids with azides and arylboronic acids have been developed for the synthesis of fully substituted 1,2,3-triazoles. acs.org Applying such methods to this compound could provide a direct route to highly functionalized spiropentane derivatives.
Photocatalysis has also emerged as a powerful tool in organic synthesis. Visible-light-mediated reactions could potentially be used to functionalize the alkyne or even to induce novel strain-releasing transformations of the spiropentane core under mild conditions.
The table below summarizes some potential reactions and the expected outcomes for this compound, based on known reactivity of its constituent parts.
| Reaction Type | Reagents and Conditions | Expected Product Class | Potential Significance |
| 1,3-Dipolar Cycloaddition | Organic azide, heat or catalyst | Spiropentyl-substituted triazole | Access to novel heterocyclic scaffolds |
| Diels-Alder Reaction | Diene, heat | Spiropentyl-substituted cyclohexadiene derivative | Construction of complex polycyclic systems |
| Decarboxylative Coupling | Aryl halide, transition metal catalyst | Spiropentyl-substituted internal alkyne | C-C bond formation and molecular diversification |
| Strain-Release Rearrangement | Thermolysis or photolysis | Substituted methylenecyclobutane | Harnessing ring strain for skeletal reorganization |
| Hydration of Alkyne | H₂O, H⁺/Hg²⁺ catalyst | Spiropentyl-substituted ketone | Introduction of a carbonyl functionality |
Q & A
Q. Optimization Strategies :
- Vary catalysts (e.g., Pd vs. Cu) and ligands (phenanthroline vs. bipyridine).
- Monitor reaction progress via HPLC to identify intermediate bottlenecks.
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
Advanced: How does the spiro[2.2]pentane moiety influence the steric and electronic properties of propiolic acid in transition-metal-catalyzed reactions?
Answer:
The spiro[2.2]pentane group imposes significant steric constraints due to its bicyclic structure, which can hinder metal coordination or alter regioselectivity in cross-coupling reactions. Electronically, the spiro system’s strained cyclopropane rings may polarize the triple bond in propiolic acid, enhancing its electrophilicity. Key findings include:
- Steric Effects : X-ray crystallography of related spiro compounds shows non-planar geometries that may limit access to catalytic sites .
- Electronic Effects : DFT calculations for similar systems suggest increased triple bond polarization, favoring nucleophilic attack at the β-carbon .
Methodological Recommendations : - Conduct Hammett studies to quantify electronic effects.
- Use cryogenic X-ray crystallography to resolve spatial hindrance.
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the spirocyclic structure (e.g., distinct cyclopropane proton signals at δ 0.5–1.5 ppm) and propiolic acid connectivity (C≡C stretch in DEPT-135) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₂O₃, MW 192.22) and fragmentation patterns .
- IR Spectroscopy : A sharp peak near 2100 cm⁻¹ confirms the alkyne group, while broad O-H stretches (~2500–3000 cm⁻¹) indicate carboxylic acid presence .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Answer:
Discrepancies may arise from varying catalytic systems or solvent effects. For example:
- Catalyst Dependency : Cu-based systems may favor homocoupling, while Pd catalysts enable cross-coupling with aryl halides. A 2023 study noted that alkyl-substituted propiolic acids fail in Cu-mediated reactions unless steric ligands (e.g., tricyclohexylphosphine) are used .
- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Low-temperature trials (-20°C) can stabilize reactive intermediates.
Resolution Strategy : - Perform controlled experiments comparing Cu/Pd systems.
- Use kinetic profiling (e.g., in situ IR) to track intermediate formation.
Advanced: What computational approaches are suitable for modeling the reactivity of this compound?
Answer:
- DFT Calculations : Model transition states for decarboxylation or coupling reactions. Basis sets like 6-31G(d) are sufficient for geometry optimization, while solvent effects can be incorporated via PCM models .
- Molecular Dynamics (MD) : Simulate steric interactions in catalytic cycles, focusing on spiro-induced torsional strain.
- Docking Studies : If used in drug discovery, dock the compound into enzyme active sites (e.g., acetylene-based inhibitors) to assess binding affinity .
Basic: What are the documented safety and handling protocols for this compound?
Answer:
While specific data for this compound is limited, analogous propiolic acids (e.g., phenylpropiolic acid) require:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors .
- Storage : In airtight containers under nitrogen at -20°C to prevent degradation .
Advanced: How can this compound serve as a bioisostere in medicinal chemistry?
Answer:
The spiro[2.2]pentane group mimics rigid hydrocarbon chains or cyclohexane rings, offering metabolic stability and reduced conformational flexibility. Applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
